2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F3N4OS/c14-8-4-7(11(15)24-8)12(23)19-5-10-21-20-9-3-6(13(16,17)18)1-2-22(9)10/h4,6H,1-3,5H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWRYYFNYIATHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=C(SC(=C3)Cl)Cl)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism.
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the degradation of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in better control of blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1), are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, thereby helping to regulate blood glucose levels. By inhibiting DPP-IV, this compound prolongs the action of incretin hormones, enhancing their beneficial effects on glucose metabolism.
Pharmacokinetics
The compound has been found to have good oral bioavailability in preclinical species. This suggests that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.
Result of Action
The result of the compound’s action is an improvement in glucose tolerance . In animal models, it has been shown to significantly reduce blood glucose levels following a glucose challenge. This is due to the increased insulin secretion and decreased glucagon release resulting from the enhanced action of incretin hormones.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of food in the gastrointestinal tract can stimulate the release of incretin hormones, potentially enhancing the compound’s effects Additionally, factors that affect the absorption of orally administered drugs, such as gastric pH and transit time, could also influence its bioavailability and efficacy
Comparison with Similar Compounds
Key Similar Compounds:
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (): Core: Tetrahydroimidazo[1,2-a]pyridine (imidazole fused to pyridine). Substituents: Nitrophenyl, phenethyl, and ester groups. Molecular Weight: 574.55 g/mol . Key Differences: The imidazole ring in this compound contrasts with the triazole ring in the target molecule.
6-Hydroxy-3,4-Dihydro-2(1H)-Quinolinone (): Core: Partially saturated quinolinone (benzene fused to ketone-containing pyridine). Substituents: Hydroxy group at position 4. Molecular Weight: 163.18 g/mol . Key Differences: The absence of a triazole/thiophene system reduces structural complexity but limits π-π stacking interactions compared to the target compound.
Functional Implications of Substituents
- Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability compared to nitro (-NO₂) or cyano (-CN) groups in ’s compound .
- Triazole vs. Imidazole : Triazoles resist oxidative metabolism better than imidazoles, a critical advantage in drug design .
Research Findings and Limitations
- Evidence Gaps: No direct data on the target compound’s bioactivity or pharmacokinetics are available in the provided sources. Comparisons are extrapolated from structural analogs.
- Inferred Trends : Compounds with fused bicyclic cores and electron-withdrawing substituents (e.g., -CF₃, -Cl) often show enhanced target affinity and solubility profiles, as seen in kinase inhibitors .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and amide coupling. Key steps include:
- Triazolo-pyridine core formation : Use THF as a solvent with triethylamine (Et₃N) to neutralize HCl byproducts during cyclization (reaction time: 3 days at room temperature) .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates .
- Yield optimization : Monitor reactions via thin-layer chromatography (TLC) and adjust stoichiometry of diamines and phosphazene precursors to minimize side products .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Structural confirmation : Use X-ray crystallography (for crystalline intermediates) and ¹H/¹³C NMR to verify the triazolo-pyridine core and thiophene-carboxamide linkage .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers evaluate the compound’s biological activity in vitro?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cellular assays : Use cell lines expressing target receptors (e.g., GPCRs) to measure IC₅₀ values via MTT or luminescence assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Replace the trifluoromethyl group on the tetrahydrotriazolo-pyridine core with other electron-withdrawing groups (e.g., nitro, cyano) to assess effects on target binding .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites and guide synthetic modifications .
Q. What are the key degradation pathways of this compound under physiological conditions?
- Hydrolysis : Test stability in buffered solutions (pH 1–10) at 37°C; the amide bond may hydrolyze in acidic conditions, requiring LC-MS to identify degradation products .
- Photodegradation : Expose to UV light (λ = 365 nm) and monitor via HPLC for thiophene ring oxidation or triazole ring cleavage .
Q. How can computational methods predict its pharmacokinetic properties?
- ADME profiling : Use SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
- Metabolite prediction : Employ Schrödinger’s MetaSite to identify potential Phase I/II metabolites (e.g., hydroxylation of the thiophene ring) .
Q. What experimental strategies address contradictory biological activity data across studies?
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive/negative controls .
- Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays (TSA) .
Q. How can researchers optimize in vivo efficacy while minimizing toxicity?
- Dose-ranging studies : Use rodent models to establish maximum tolerated dose (MTD) and monitor liver/kidney function via serum biomarkers (ALT, creatinine) .
- Formulation : Test solubility enhancers (e.g., cyclodextrins) or nanoemulsions to improve bioavailability .
Methodological Guidance
Q. What strategies ensure enantiomeric purity during synthesis?
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) for resolving racemic intermediates .
- Asymmetric catalysis : Introduce chiral ligands (e.g., BINAP) during cyclization steps to control stereochemistry .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
